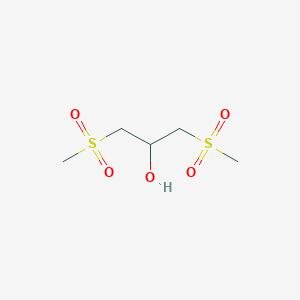
1,3-Bis(methylsulfonyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(methylsulfonyl)propan-2-ol is an organic compound with the molecular formula C5H12OS2 It is characterized by the presence of two methylsulfonyl groups attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(methylsulfonyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloropropan-2-ol with sodium methylsulfinate under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by methylsulfonyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(methylsulfonyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted propanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Bis(methylsulfonyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1,3-Bis(methylsulfonyl)propan-2-ol involves its interaction with molecular targets through its sulfonyl groups. These groups can form strong hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(methylthio)propan-2-ol: Similar structure but with methylthio groups instead of methylsulfonyl groups.
1,3-Bis(1,2,3-triazol-1-yl)propan-2-ol: Contains triazole rings instead of sulfonyl groups.
Uniqueness
1,3-Bis(methylsulfonyl)propan-2-ol is unique due to its dual sulfonyl groups, which impart distinct chemical reactivity and biological interactions compared to similar compounds. This makes it particularly valuable in applications requiring strong electron-withdrawing groups and specific molecular interactions.
Propriétés
Numéro CAS |
64487-76-9 |
|---|---|
Formule moléculaire |
C5H12O5S2 |
Poids moléculaire |
216.3 g/mol |
Nom IUPAC |
1,3-bis(methylsulfonyl)propan-2-ol |
InChI |
InChI=1S/C5H12O5S2/c1-11(7,8)3-5(6)4-12(2,9)10/h5-6H,3-4H2,1-2H3 |
Clé InChI |
CWWFIPYOKCSAQF-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CC(CS(=O)(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


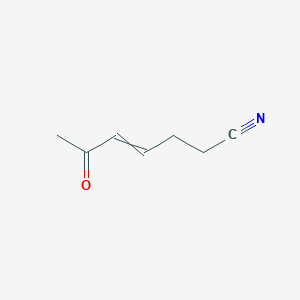
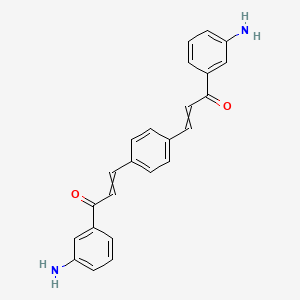
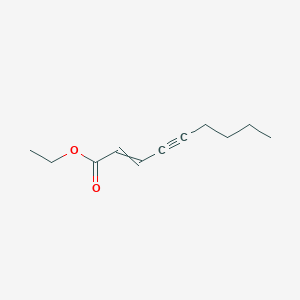
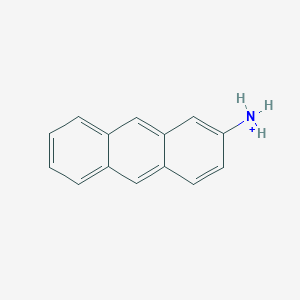
![Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate](/img/structure/B14481971.png)
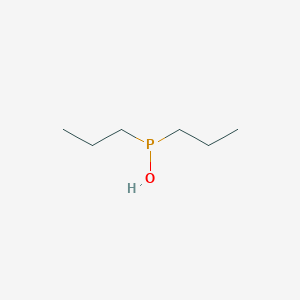
![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)
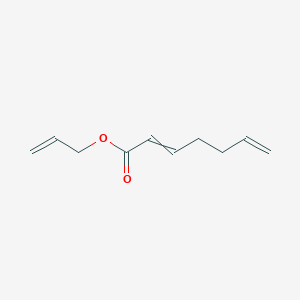
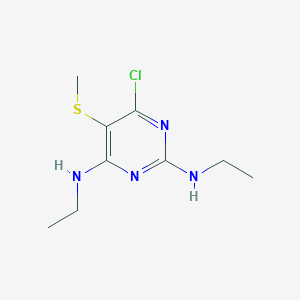
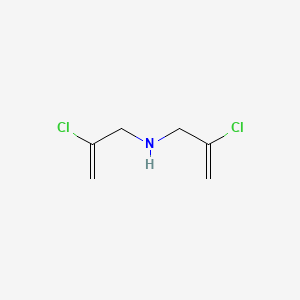
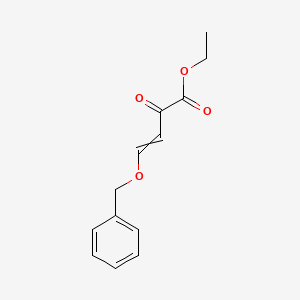
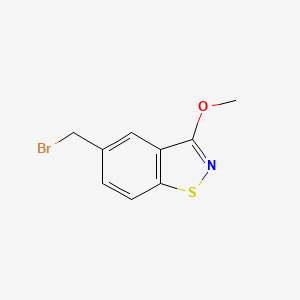
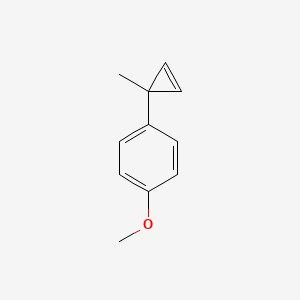
![3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid](/img/structure/B14482033.png)
